4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole
Description
4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole (IUPAC name: 5-phenyl-2-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole), commonly abbreviated as POPOP, is a diaryloxazole derivative characterized by two phenyl-substituted oxazole rings connected via a central phenylene group . Its molecular formula is C₂₄H₁₆N₂O₂, with a molecular weight of 364.40 g/mol. POPOP is widely recognized as a secondary fluor (wavelength shifter) in scintillation detectors, where it enhances the sensitivity of photomultiplier tubes by converting ultraviolet scintillation light into visible wavelengths . The compound exhibits a planar geometry in its crystalline form, with dihedral angles between the central benzene ring and oxazole moieties contributing to its fluorescence efficiency .
Properties
Molecular Formula |
C24H16N2O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
4-phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-17(8-4-1)21-15-27-23(25-21)19-11-13-20(14-12-19)24-26-22(16-28-24)18-9-5-2-6-10-18/h1-16H |
InChI Key |
PXVAVQOLTXAZRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC(=N2)C3=CC=C(C=C3)C4=NC(=CO4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-phenyl-2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst to form the oxazole ring . The reaction conditions often require heating and may involve solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the phenyl rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Antimicrobial Activity
Research indicates that oxazole derivatives, including 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, possess notable antimicrobial properties. A review of oxazole derivatives highlighted their effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds inhibit essential bacterial functions, making them potential candidates for developing new antibiotics .
Anticancer Potential
Oxazole derivatives have been studied for their anticancer activities, with several compounds showing efficacy against different cancer cell lines. The mechanism often involves the induction of apoptosis in cancer cells or inhibition of tumor growth through various pathways. The structural features of 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole suggest it may similarly interact with biological targets relevant to cancer treatment.
Antifungal Activity
In addition to antibacterial properties, some studies have reported antifungal activities associated with oxazole compounds. The ability of these compounds to disrupt fungal cell membranes or inhibit critical enzymatic pathways positions them as promising antifungal agents .
Organic Electronics
The unique electronic properties of 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole make it suitable for applications in organic electronics. Its high thermal stability and electron mobility can be advantageous in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into similar compounds has shown potential for enhancing device performance through improved charge transport characteristics .
Photonic Materials
Due to its photophysical properties, this compound can be explored in the development of photonic materials. The ability to absorb and emit light efficiently can be harnessed in applications such as sensors and lasers .
Case Study 1: Antimicrobial Efficacy
A study conducted by Gadakh et al. evaluated a series of oxazole derivatives for their antimicrobial activity against clinically relevant pathogens. The results indicated that certain derivatives exhibited potent activity comparable to established antibiotics, suggesting a viable pathway for developing new therapeutic agents based on the oxazole scaffold .
Case Study 2: Organic Electronic Devices
Research on related oxazole-based compounds demonstrated their utility in organic electronic devices. For instance, a study showed that incorporating oxazole units into polymer matrices improved charge carrier mobility and thermal stability in OLED applications .
Mechanism of Action
The mechanism of action of 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
POPOP belongs to the oxazole family, which includes numerous derivatives with diverse substituents and applications. Below is a detailed comparison with structurally and functionally related compounds:
Structural and Electronic Comparisons
Key Observations:
Fluorescence Efficiency: POPOP outperforms bis-MSB in quantum yield (QY) due to its extended conjugation and planar structure, which minimizes non-radiative energy loss . PPO, a primary fluor, has lower QY than POPOP but is often used synergistically with POPOP in scintillator cocktails .
Structural Flexibility :
- Fluorophenyl-substituted oxazoles (e.g., the compound in ) exhibit reduced planarity (dihedral angles >60°), leading to weaker fluorescence compared to POPOP.
- Halogenated derivatives (e.g., chlorophenyl-thiazole in ) prioritize bioactivity over fluorescence, with bulky substituents disrupting conjugation .
Bioactive Oxazoles: N-Acyl-α-amino ketones and 1,3-oxazoles (e.g., derivatives in ) show antimicrobial activity but lack the extended aromatic systems required for fluorescence. Their activity correlates with substituents like sulfonyl or halogen groups .
Quantum Chemical and Crystallographic Insights
POPOP vs. Fluorophenyl Oxazoles :
POPOP’s near-planar structure (dihedral angles <25°) enables efficient π-π stacking and intramolecular charge transfer, critical for its role in light emission . In contrast, fluorophenyl-substituted oxazoles exhibit perpendicular orientations of substituent rings, reducing conjugation and fluorescence intensity .Weak Intermolecular Interactions : Diaromatic oxazoles with methoxy or methylsulfanyl groups (e.g., compounds in ) rely on C–H···O/S interactions for crystal packing, unlike POPOP’s π-π-dominated lattice .
Biological Activity
4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole is , with a molecular weight of approximately 378.41 g/mol. The compound features a complex structure that includes two phenyl rings and an oxazole moiety, which is crucial for its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing oxazole rings exhibit notable antimicrobial properties. For instance, derivatives of oxazole have been shown to possess antibacterial and antifungal activities. A study reported that certain oxazolones demonstrated significant inhibition against various bacterial strains, suggesting that 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole may also exhibit similar effects due to its structural similarities with these active compounds .
Analgesic Properties
In a related study on oxazole derivatives, analgesic activities were evaluated using the writhing test and hot plate test in mice. The findings suggested that specific structural features within the oxazole framework contribute to pain relief mechanisms. Given the structural analogies, it is plausible that 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole could also exhibit analgesic properties .
Cytotoxicity and Safety Profile
Toxicological assessments are crucial for evaluating the safety of new compounds. Studies on related oxazole derivatives have shown low acute toxicity levels in animal models. For example, no lethal effects were observed in acute toxicity studies involving oxazolone derivatives . This suggests that 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole may also possess a favorable safety profile.
The mechanisms through which oxazole derivatives exert their biological effects often involve interactions with specific molecular targets. For instance:
- Enzyme Inhibition : Some studies have suggested that oxazoles can inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in pain and inflammation pathways.
- Receptor Modulation : Other research indicates potential interactions with neurotransmitter receptors involved in pain perception.
Case Studies
Several case studies illustrate the biological activity of compounds similar to 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole:
Q & A
Basic: What are the key steps for synthesizing 4-Phenyl-2-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole, and how are intermediates validated?
Answer:
The synthesis typically involves multi-step reactions, including cyclocondensation and cross-coupling. For example, oxazole rings can be formed via cyclization of amides or nitriles under acidic conditions. Intermediates are validated using thin-layer chromatography (TLC) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. For instance, -NMR can identify proton environments in phenyl and oxazole moieties, while -NMR confirms carbon connectivity .
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key peaks should researchers prioritize?
Answer:
- IR Spectroscopy: Detect C=N (1600–1680 cm) and C-O (1200–1300 cm) stretches in oxazole rings.
- -NMR: Aromatic protons (6.5–8.5 ppm) and deshielded protons adjacent to electronegative atoms.
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]) to confirm molecular weight. Cross-referencing with calculated isotopic patterns ensures purity .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
Answer:
Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths, angles, and torsional conformations. For example, monoclinic space groups (e.g., ) with unit cell parameters (e.g., ) confirm packing efficiency. Refinement parameters () and residual electron density maps validate structural accuracy. Disorder in residues can be resolved using constraints during refinement .
Advanced: What computational strategies optimize reaction pathways for synthesizing this compound?
Answer:
- Quantum Chemical Calculations: Density functional theory (DFT) predicts transition states and activation energies for cyclization steps.
- Reaction Path Search Algorithms: Tools like GRRM or AFIR explore intermediates and byproduct formation.
- Solvent Effects: COSMO-RS models simulate solvent polarity impacts on reaction kinetics. Experimental validation via kinetic profiling (e.g., varying DMF vs. THF) aligns computational predictions with empirical data .
Advanced: How can researchers reconcile contradictory data in reported synthetic yields or reaction conditions?
Answer:
- Controlled Variable Testing: Systematically vary catalysts (e.g., Pd vs. Cu), solvents, or temperatures to isolate critical factors.
- Statistical Design of Experiments (DoE): Use factorial designs to identify interactions between variables.
- Cross-Validation: Compare NMR/XRD data with literature to rule out structural misassignments. For example, discrepancies in melting points may arise from polymorphism, necessitating DSC analysis .
Basic: What purification methods are recommended for isolating this compound, and how is purity assessed?
Answer:
- Column Chromatography: Use silica gel with gradient elution (e.g., hexane/ethyl acetate).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal growth.
- HPLC: Assess purity (>95%) via retention time consistency and UV-Vis spectral matching. Elemental analysis (C, H, N) within 0.4% of theoretical values confirms stoichiometric integrity .
Advanced: How does molecular docking predict the bioactivity of this compound, and what validation is required?
Answer:
- Target Selection: Dock against enzymes (e.g., kinases) using AutoDock Vina. The compound’s oxazole rings may engage in π-π stacking with aromatic residues.
- Pose Validation: Compare docking poses (e.g., RMSD < 2.0 Å) with co-crystallized ligands from PDB entries.
- Experimental Assays: Validate predictions via enzyme inhibition assays (IC) or cellular viability tests (MTT assay). For example, fluorophenyl analogs showed binding affinity in crystallographic studies .
Advanced: What engineering challenges arise when scaling up synthesis, and how are they mitigated?
Answer:
- Heat Transfer: Exothermic cyclization steps require jacketed reactors with controlled cooling.
- Mixing Efficiency: Use high-shear mixers to prevent agglomeration in viscous solvents.
- Catalyst Recovery: Immobilize Pd/C or Cu nanoparticles on mesoporous supports for reuse. Process analytical technology (PAT) monitors real-time parameters (e.g., pH, temp) to maintain reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
